molecular formula C20H19ClN4O4S B2437645 4-(8-chloro-11-oxo-2,3,4,11-tetrahydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2-carbonyl)-N,N-dimethylbenzenesulfonamide CAS No. 1903634-13-8

4-(8-chloro-11-oxo-2,3,4,11-tetrahydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2-carbonyl)-N,N-dimethylbenzenesulfonamide

Cat. No. B2437645
CAS RN: 1903634-13-8
M. Wt: 446.91
InChI Key: UPCVINUOIZPPOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(8-chloro-11-oxo-2,3,4,11-tetrahydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2-carbonyl)-N,N-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C20H19ClN4O4S and its molecular weight is 446.91. The purity is usually 95%.
BenchChem offers high-quality 4-(8-chloro-11-oxo-2,3,4,11-tetrahydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2-carbonyl)-N,N-dimethylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(8-chloro-11-oxo-2,3,4,11-tetrahydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2-carbonyl)-N,N-dimethylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-inflammatory and Analgesic Effects

The compound’s unique structure suggests potential anti-inflammatory and analgesic properties. Researchers can explore its impact on inflammatory pathways, pain receptors, and cytokine production. Animal models and cell-based assays can provide insights into its efficacy. Comparing it to existing drugs like indomethacin and celecoxib can reveal its advantages and limitations .

Tuberculosis Treatment

Indole derivatives have shown promise in tuberculosis (TB) research. Investigating this compound’s activity against Mycobacterium tuberculosis (MTB) and Mycobacterium bovis (BCG) can provide valuable data. Researchers can assess its potency, selectivity, and potential synergy with existing TB drugs. Structural modifications may enhance its antitubercular effects .

Multicomponent Reactions

The compound’s complex structure makes it suitable for multicomponent reactions (MCRs). Researchers can explore its reactivity in one-pot syntheses, such as cyclocondensation reactions. For instance, the synthesis of 2,9-dihydro-2-oxo-4-aryl-1H-pyrido[2,3-b]indole-3-carbonitriles demonstrates its utility in MCRs .

properties

IUPAC Name

4-(13-chloro-2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraene-5-carbonyl)-N,N-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN4O4S/c1-23(2)30(28,29)15-6-3-13(4-7-15)19(26)24-10-9-17-16(12-24)20(27)25-11-14(21)5-8-18(25)22-17/h3-8,11H,9-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPCVINUOIZPPOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCC3=C(C2)C(=O)N4C=C(C=CC4=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(8-chloro-11-oxo-2,3,4,11-tetrahydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2-carbonyl)-N,N-dimethylbenzenesulfonamide

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